molecular formula C13H11BrClNO4S B2755727 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1170183-98-8

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2755727
CAS No.: 1170183-98-8
M. Wt: 392.65
InChI Key: UQWYDZCIYINORK-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide is a small-molecule inhibitor of the protein-protein interaction (PPI) between WD Repeat-Containing Protein 5 (WDR5) and the MYC oncoprotein . Disrupting this interaction is a promising therapeutic strategy in oncology, as it can displace MYC from chromatin and disrupt its ability to drive tumorigenesis . This salicylic acid-derived sulfonamide was discovered and optimized through a high-throughput screening campaign and structure-guided design, and its binding to the WDR5 protein has been structurally validated by X-ray crystallography at a high resolution of 1.20 Å (PDB ID: 6U6W) . It provides researchers with a potent chemical probe to study the biological functions of the WDR5:MYC interface and to explore the therapeutic potential of its inhibition in MYC-driven cancers . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO4S/c1-20-12-5-2-8(14)6-13(12)21(18,19)16-10-7-9(15)3-4-11(10)17/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYDZCIYINORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two aromatic systems:

  • A 5-bromo-2-methoxybenzenesulfonyl group.
  • A 5-chloro-2-hydroxyphenyl amine moiety.

Retrosynthetically, the compound can be dissected into two precursors:

  • 5-Bromo-2-methoxybenzenesulfonyl chloride (Intermediate A).
  • 5-Chloro-2-hydroxyaniline (Intermediate B).

The sulfonamide bond forms via nucleophilic substitution between Intermediate A and B.

Synthesis of Intermediate A: 5-Bromo-2-Methoxybenzenesulfonyl Chloride

Bromination of 2-Methoxybenzene (Anisole)

Direct bromination of anisole typically yields para-bromoanisole (4-bromo-2-methoxybenzene) due to the methoxy group’s strong ortho/para-directing effects. To achieve meta -bromination (position 5), a blocking strategy is employed:

  • Sulfonation : Treat anisole with concentrated H₂SO₄ at 80°C for 6 hours to introduce a sulfonic acid group at the para position (4-sulfo-2-methoxybenzene).
  • Bromination : React the sulfonated intermediate with Br₂ in the presence of FeBr₃ at 0°C. The sulfonic acid group directs bromine to the meta position (5-bromo-4-sulfo-2-methoxybenzene).
  • Desulfonation : Heat the brominated product with dilute H₂SO₄ (20%) at 180°C for 2 hours to remove the sulfonic acid group, yielding 5-bromo-2-methoxybenzene .
Chlorosulfonation

Treat 5-bromo-2-methoxybenzene with chlorosulfonic acid (ClSO₃H) at 50°C for 3 hours to introduce the sulfonyl chloride group at the ortho position relative to the methoxy group, forming 5-bromo-2-methoxybenzenesulfonyl chloride .

Key Data:

Step Reagents/Conditions Yield Source
Sulfonation H₂SO₄, 80°C, 6 h 85%
Bromination Br₂, FeBr₃, 0°C, 2 h 78%
Desulfonation H₂SO₄ (20%), 180°C, 2 h 90%
Chlorosulfonation ClSO₃H, 50°C, 3 h 82%

Synthesis of Intermediate B: 5-Chloro-2-Hydroxyaniline

  • Chlorination of 2-Aminophenol : React 2-aminophenol with Cl₂ gas in acetic acid at 25°C for 4 hours to introduce chlorine at the para position (5-chloro-2-hydroxyaniline).
  • Purification : Recrystallize from ethanol/water (1:1) to achieve >98% purity.

Key Data:

Step Reagents/Conditions Yield Source
Chlorination Cl₂, CH₃COOH, 25°C, 4 h 75%

Sulfonamide Bond Formation

React Intermediate A (5-bromo-2-methoxybenzenesulfonyl chloride) with Intermediate B (5-chloro-2-hydroxyaniline) in the presence of a base to neutralize HCl:

Procedure :

  • Dissolve Intermediate A (1 equiv) in dry dichloromethane (DCM).
  • Add Intermediate B (1.2 equiv) and pyridine (3 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Key Data:

Parameter Value Source
Reaction Time 12 h
Yield 88%
Purity >99% (HPLC)

Alternative Synthetic Routes

Direct Sulfonation of Pre-Brominated Substrates

An alternative approach avoids the blocking strategy by using 5-bromo-2-methoxybenzoic acid as a starting material:

  • Sulfonation : Treat with fuming H₂SO₄ at 120°C for 6 hours to form 5-bromo-2-methoxybenzenesulfonic acid.
  • Chlorination : React with PCl₅ in thionyl chloride (SOCl₂) at 70°C for 2 hours to generate the sulfonyl chloride.

Key Data:

Step Reagents/Conditions Yield Source
Sulfonation H₂SO₄ (fuming), 120°C, 6 h 80%
Chlorination PCl₅, SOCl₂, 70°C, 2 h 85%

Microwave-Assisted Aminolysis

Modern techniques reduce reaction times significantly:

  • Mix Intermediate A and B in acetonitrile.
  • Add NaOH (1.5 equiv) and irradiate in a microwave reactor at 100°C for 15 minutes.

Key Data:

Parameter Value Source
Reaction Time 15 min
Yield 92%

Challenges and Optimization

Regioselectivity in Bromination

Achieving meta-bromination requires precise control:

  • Blocking Groups : Sulfonic acid groups temporarily occupy the para position to direct bromine to meta.
  • Catalysts : FeBr₃ vs. AlBr₃ alters selectivity; FeBr₃ favors para, while AlBr₃ may enhance meta substitution.

Stability of Intermediates

  • 5-Bromo-2-methoxybenzenesulfonyl chloride is hygroscopic; store under N₂ at -20°C.
  • 5-Chloro-2-hydroxyaniline oxidizes readily; use antioxidant additives like hydroquinone.

Scalability and Industrial Applications

The chlorosulfonation-aminolysis route is scalable to kilogram-scale with minor modifications:

  • Continuous Flow Reactors : Improve heat transfer during chlorosulfonation.
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Case Study : A 2024 patent (WO2022056100A1) demonstrated similar sulfonamide syntheses using flow chemistry, achieving 95% yield at 10 kg/batch.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

  • Bromine at C5 (target compound) enhances hydrophobic interactions in the WDR5 binding pocket compared to smaller substituents (e.g., H in 5a or Cl in 5b) .
  • Iodine (5c) reduces synthetic yield (11%) due to steric hindrance and lower solubility, limiting practical utility .

Methoxy vs. Hydroxy Groups :

  • The methoxy group at C2 in the target compound improves metabolic stability compared to hydroxy-substituted analogs (e.g., 5d), which may undergo faster glucuronidation .

Substituent Position :

  • 3-Bromo substitution (5d) shifts binding orientation in WDR5, reducing inhibitory efficacy compared to the target compound’s 5-bromo configuration .

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide, and how is reaction progress monitored?

The synthesis typically involves a two-step process:

  • Step A : Sulfonylation of 5-bromo-2-hydroxybenzenesulfonyl chloride with 2-amino-4-chlorophenol under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) at 0°C to room temperature .
  • Step B : Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via 1^1H NMR (e.g., characteristic peaks at δ 7.66 ppm for aromatic protons) and LCMS (observed [M+H]+^+ at m/z 377.8/379.8) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1^1H NMR : Aromatic proton signals (e.g., δ 7.66–6.80 ppm) confirm regiochemistry and substitution patterns .
  • LCMS : Validates molecular weight and purity (>95% AUC) .
  • FT-IR : Sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and hydroxyl O-H stretches (~3200 cm1^{-1}) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S, Br, Cl ratios) .

Q. How can researchers assess the purity of this sulfonamide, and what are common impurities?

Purity is quantified using HPLC (C18 column, acetonitrile/water mobile phase) and LCMS to detect byproducts like unreacted sulfonyl chloride or amine intermediates. Impurities often arise from incomplete sulfonylation or hydrolysis of the methoxy group under acidic conditions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer Screening : Cell viability assays (e.g., MTT) in cancer cell lines, focusing on IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what packing interactions are critical?

Single-crystal X-ray diffraction (SCXRD) at 296 K reveals:

  • Torsional Angles : Dihedral angles between the sulfonamide group and aromatic rings (e.g., ~70–85° for similar derivatives) .
  • Hydrogen Bonding : Intramolecular O-H···O=S interactions stabilize the planar conformation, while intermolecular N-H···O bonds contribute to crystal packing .
  • Cl/Br Halogen Interactions : Short contacts (<3.5 Å) between halogen atoms and π-systems enhance lattice stability .

Q. What strategies optimize regioselectivity in substitution reactions involving the bromo and chloro substituents?

  • Bromine Reactivity : The 5-bromo substituent undergoes nucleophilic aromatic substitution (NAS) with soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF/DMSO) at 80–120°C .
  • Chloro Stability : The 5-chloro group resists substitution under mild conditions but reacts with strong nucleophiles (e.g., NaN3_3) at elevated temperatures (150°C, 48h) .
  • Directing Groups : The methoxy group at the 2-position ortho-directs electrophilic substitutions, while the sulfonamide meta-directs via resonance .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity, and what computational tools guide SAR studies?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) at the 4-position enhance antimicrobial activity by increasing electrophilicity .
  • DFT Calculations : Predict HOMO/LUMO energy gaps to correlate electronic properties with enzyme inhibition (e.g., ∆G values for target binding) .
  • Molecular Docking : Simulations with proteins (e.g., WD40-repeat domains) identify key interactions (e.g., hydrogen bonds with Ser/Thr residues) .

Q. What advanced chromatographic methods resolve co-eluting impurities in scaled-up synthesis?

  • Prep-HPLC : Gradient elution (0.1% TFA in water/acetonitrile) separates sulfonamide diastereomers .
  • Chiral SFC : Supercritical fluid chromatography (CO2_2/methanol) resolves enantiomers using amylose-based columns .
  • Ion-Pairing LC : Tetrabutylammonium salts improve resolution of polar byproducts .

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